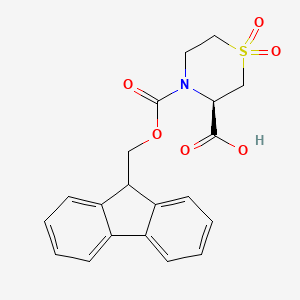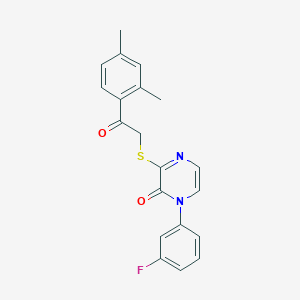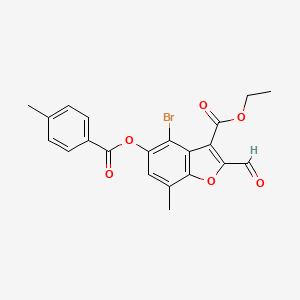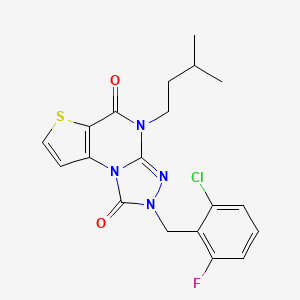![molecular formula C25H29N3O4S B2942891 9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-60-0](/img/structure/B2942891.png)
9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a quinoline group, which is often found in antimalarial drugs . The presence of a sulfonyl group suggests that the compound might have some kind of biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of rings and functional groups present. The piperazine ring and the quinoline group are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. Without more specific information, it’s hard to provide a detailed analysis .科学的研究の応用
Anticoagulant Applications
One application of related compounds involves their use as anticoagulants in patients undergoing hemodialysis. A study by Matsuo et al. (1986) evaluated MD 805, a compound with structural similarities, for its effects on platelet activation compared to heparin. MD 805 showed a stable antithrombin effect without marked interindividual differences in coagulation time, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo, T., Nakao, K., Yamada, T., & Matsuo, O., 1986).
Oncology Applications
In oncology, Liu et al. (2017) characterized the metabolism and excretion of venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, in humans. The study detailed the hepatic metabolism and identified major metabolites, contributing to our understanding of the drug's pharmacokinetics in treating hematologic malignancies (Liu, H., Michmerhuizen, M. J., Lao, Y., Wan, K. X., Salem, A., Sawicki, J., Serby, M. D., Vaidyanathan, S., Wong, S., Agarwal, S., Dunbar, M., Sydor, J., de Morais, S. M., & Lee, A. J., 2017).
Neuropharmacological Applications
Marenco et al. (2002) explored the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a sole agent in the treatment of schizophrenia in a small patient series. This study, although limited in scope, aimed to assess the therapeutic potential of CX516 in cognitive improvement and psychosis without observing dramatic effects (Marenco, S., Egan, M., Goldberg, T., Knable, M., McClure, R., Winterer, G., & Weinberger, D., 2002).
Antipsychotic Research
ST2472, another compound with a similar complex structure, was investigated by Lombardo et al. (2009) for its antipsychotic potential in the prepulse inhibition (PPI) test. This research highlighted ST2472's capacity to antagonize effects induced by apomorphine and MK801, suggesting its potential as a novel antipsychotic agent (Lombardo, K., Stasi, M., & Borsini, F., 2009).
将来の方向性
特性
IUPAC Name |
7-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-17-12-18(2)14-21(13-17)25(30)26-8-10-27(11-9-26)33(31,32)22-15-19-4-3-7-28-23(29)6-5-20(16-22)24(19)28/h12-16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVRMSXBFMZPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)
![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2942811.png)
![ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2942813.png)
![7-hydroxy-N-(4-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2942815.png)


![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2942826.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)

![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)